molecular formula C9H19FN2O B13248534 1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol

1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13248534
M. Wt: 190.26 g/mol
InChI Key: ABELZLPIHWCHAD-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol is a compound that features a piperidine ring substituted with an amino group and a fluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a lithiated intermediate followed by reduction and rearrangement to generate the desired piperidine derivative . The key steps include:

    Alkylation: Introduction of a chiral methyl group by alkylation of a lithiated intermediate.

    Reduction and Rearrangement: Reduction of the intermediate followed by rearrangement to form the piperidine ring.

    Deprotection and Amide Formation: Removal of protecting groups and formation of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the amino group to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while nucleophilic substitution at the fluorine atom could introduce various functional groups.

Scientific Research Applications

1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol is unique due to its specific substitution pattern and the presence of both an amino group and a fluoropropanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H19FN2O

Molecular Weight

190.26 g/mol

IUPAC Name

1-(3-amino-5-methylpiperidin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H19FN2O/c1-7-2-8(11)5-12(4-7)6-9(13)3-10/h7-9,13H,2-6,11H2,1H3

InChI Key

ABELZLPIHWCHAD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC(CF)O)N

Origin of Product

United States

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